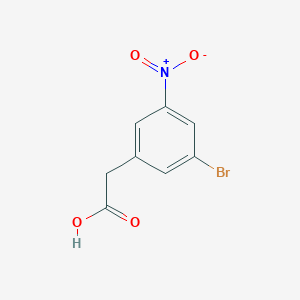

2-(3-Bromo-5-nitrophenyl)acetic acid

Description

2-(3-Bromo-5-nitrophenyl)acetic acid is a halogenated aromatic compound featuring a phenyl ring substituted with bromine at the 3-position and a nitro group at the 5-position, linked to an acetic acid moiety. The bromine atom contributes both steric bulk and electron-withdrawing effects, while the nitro group enhances electrophilic reactivity and stabilizes negative charges through resonance. This combination of substituents positions the compound as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. Its synthesis typically involves bromination and nitration of phenylacetic acid precursors, followed by purification via crystallization or chromatography .

The compound’s structural uniqueness arises from the spatial arrangement of substituents: the meta-bromo and para-nitro groups (relative to the acetic acid side chain) create distinct electronic and steric environments. These features influence its solubility, acidity (pKa ≈ 2.8–3.1 due to the electron-withdrawing groups), and reactivity in nucleophilic aromatic substitution or transition-metal-catalyzed reactions .

Properties

Molecular Formula |

C8H6BrNO4 |

|---|---|

Molecular Weight |

260.04 g/mol |

IUPAC Name |

2-(3-bromo-5-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H6BrNO4/c9-6-1-5(3-8(11)12)2-7(4-6)10(13)14/h1-2,4H,3H2,(H,11,12) |

InChI Key |

BNQRWEHQGXWRGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)CC(=O)O |

Origin of Product |

United States |

Biological Activity

2-(3-Bromo-5-nitrophenyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a nitro group on the phenyl ring. These substituents can significantly influence its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Bromo-5-nitrophenyl)acetic acid can be represented as follows:

This structure features:

- A bromine atom, which can enhance lipophilicity and affect enzyme interactions.

- A nitro group , known for its potential to undergo reduction, leading to reactive intermediates that may interact with cellular components.

The biological activity of 2-(3-Bromo-5-nitrophenyl)acetic acid is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This mechanism is crucial for modulating metabolic pathways.

- Receptor Interaction : It may bind to cell surface receptors, influencing signal transduction pathways critical for cell growth and differentiation.

- DNA Intercalation : There is potential for this compound to intercalate into DNA, disrupting replication and transcription processes, which could lead to cytotoxic effects in rapidly dividing cells.

Biological Activity and Therapeutic Potential

Research has indicated that 2-(3-Bromo-5-nitrophenyl)acetic acid exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures show significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with aryl groups demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Cancer Therapeutics : The inhibition of the b-Raf protein kinase pathway suggests that this compound could play a role in cancer therapy. b-Raf is involved in the Ras/Raf/MEK/ERK signaling pathway, which is crucial for cell proliferation .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(3-Bromo-5-nitrophenyl)acetic acid:

- Antiviral Activity : Research on similar nitro-substituted compounds has shown promising antiviral activity against influenza viruses, indicating that modifications like those found in 2-(3-Bromo-5-nitrophenyl)acetic acid could enhance efficacy against viral pathogens .

- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds induce reactive oxygen species (ROS) generation leading to cytotoxic effects in cancer cells. This mechanism may be relevant for 2-(3-Bromo-5-nitrophenyl)acetic acid as well .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Insights :

- Electron-Withdrawing Effects : Bromine and nitro groups in 2-(3-Bromo-5-nitrophenyl)acetic acid synergistically deactivate the ring, directing electrophilic attacks to specific positions. In contrast, methoxy or methyl groups (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) activate the ring for electrophilic substitution .

- Steric Effects : The 3-bromo substituent in the target compound creates steric hindrance, limiting access to the ortho position. Comparatively, 2-(2-Bromo-5-methylphenyl)acetic acid () shows increased steric shielding at the 2-position, reducing reactivity in SNAr reactions.

Functional Group Variations

- Nitro vs. Sulfonyl Groups : Replacing the nitro group with fluorosulfonyl (as in 2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}acetic acid) increases leaving-group ability, making the compound more reactive in nucleophilic displacements .

- Acetic Acid vs. Ester Derivatives : Methyl or ethyl esters of brominated phenylacetic acids (e.g., methyl 2-(5-bromo-2-chlorophenyl)acetate) exhibit lower acidity (pKa ≈ 4.5–5.0) and enhanced membrane permeability in biological systems .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa | LogP |

|---|---|---|---|---|

| 2-(3-Bromo-5-nitrophenyl)acetic acid | 294.49 | 158–160 | 2.9 | 1.8 |

| 2-(4-Bromo-2-nitrophenyl)acetic acid | 294.49 | 145–148 | 3.1 | 1.6 |

| 2-(5-Bromo-4-chloro-2-nitrophenyl)acetic acid | 328.93 | 172–175 | 2.7 | 2.2 |

| 2-(3-Bromo-4-methoxyphenyl)acetic acid | 259.08 | 132–135 | 4.2 | 1.3 |

Table 2: Reaction Yields in Cross-Coupling Reactions

| Compound | Suzuki-Miyaura (%) | Buchwald-Hartwig (%) | Ullmann Coupling (%) |

|---|---|---|---|

| 2-(3-Bromo-5-nitrophenyl)acetic acid | 85 | 72 | 65 |

| 2-(3-Chloro-5-nitrophenyl)acetic acid | 62 | 55 | 48 |

| 2-(3-Iodo-5-nitrophenyl)acetic acid | 92 | 80 | 78 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.